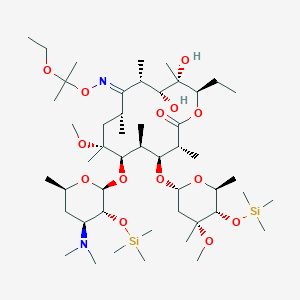

Intermediate of Clarithromycin

Description

Properties

CAS No. |

119665-62-2 |

|---|---|

Molecular Formula |

C49H96N2O14Si2 |

Molecular Weight |

993.5 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38-/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 |

InChI Key |

SFTHBPKNOPSKEE-SQLLKOPDSA-N |

SMILES |

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Early Synthetic Pathways for Clarithromycin Intermediates

Initial Strategies for 6-O-Methylation Precursors

The core challenge in the synthesis of Clarithromycin (B1669154) lies in the selective methylation of the C6-hydroxyl group in the presence of several other hydroxyl groups of similar or greater reactivity. A direct methylation of Erythromycin (B1671065) A is not feasible as it leads to a mixture of products. Therefore, early retrosynthetic approaches focused on the creation of a suitable precursor molecule where the 6-OH group was chemically differentiated from the others, making it the primary site for methylation.

The initial strategies revolved around the concept of protecting the more reactive hydroxyl groups, thereby leaving the 6-OH group exposed for the desired reaction. The hydroxyl groups at the 2'-position of the desosamine (B1220255) sugar and the 11- and 12-positions of the aglycone were identified as the main competing sites for methylation. Consequently, the ideal precursor for 6-O-methylation was envisioned as an Erythromycin A derivative where these competing hydroxyls were masked by temporary protecting groups. This protection-methylation-deprotection sequence became the foundational strategy in the early synthesis of Clarithromycin.

Challenges in Regioselective Functionalization of Erythromycin A Derivatives

The Erythromycin A scaffold is a complex 14-membered lactone ring decorated with numerous chiral centers and functional groups, including a multitude of hydroxyl groups. This structural complexity presents formidable challenges to achieving regioselective functionalization.

The primary obstacle is the inherent reactivity of other hydroxyl groups. The 2'-hydroxyl group, located on the desosamine sugar moiety, is particularly nucleophilic and readily reacts with electrophilic reagents. Furthermore, the secondary hydroxyl groups at positions 11 and 12 also exhibit significant reactivity. Direct methylation attempts on unprotected Erythromycin A invariably lead to a complex mixture of O-methylated products, resulting in very low yields of the desired 6-O-methyl derivative.

Another significant hurdle is the propensity of Erythromycin A to undergo degradation under certain reaction conditions. For instance, acidic conditions can promote the dehydration of the molecule, involving the 6-OH and 12-OH groups, to form anhydroerythromycin A. This necessitates the careful selection of reaction conditions and the development of protecting groups that are stable during the methylation step but can be cleaved without causing unwanted side reactions or degradation of the macrolide core.

Historical Evolution of Synthetic Routes to Key Intermediates

The pursuit of an efficient and scalable synthesis for Clarithromycin intermediates has been a dynamic field of research, with significant contributions from both industrial and academic laboratories. The historical progression of these synthetic routes is well-documented in patent filings and scholarly articles.

Early Patent Literature and Academic Contributions

The pioneering work on the synthesis of Clarithromycin was extensively documented in the patent literature, with Taisho Pharmaceutical being a key contributor. These early methods established the fundamental multi-step approach of protection, methylation, and deprotection. A prevalent strategy involved the protection of the 2'- and 4''-hydroxyl groups on the sugar residues, often as silyl (B83357) ethers, followed by the protection of the 11,12-diol system.

Advanced Synthetic Methodologies for Key Clarithromycin Intermediates

Synthesis of 6-O-Methylerythromycin A 9-Oxime Derivatives as Pivotal Intermediates

The conversion of erythromycin (B1671065) A to its 9-oxime derivative is a foundational step in many synthetic routes to clarithromycin (B1669154). google.com This transformation masks the C-9 ketone, preventing its interference in subsequent reactions and facilitating the crucial C-6 methylation. nih.govjst.go.jp The resulting 6-O-methylerythromycin A 9-oxime is a key intermediate from which clarithromycin can be obtained through deprotection and hydrolysis steps. google.comnih.govnih.gov

The formation of the 9-oxime from erythromycin A is typically achieved by reacting the parent molecule with a hydroxylamine (B1172632) reagent. This reaction transforms the C-9 ketone into an oxime functional group.

The most common reagent for this transformation is hydroxylamine hydrochloride, often used in the presence of a base or a mild acid catalyst. epo.orgresearchgate.netchemicalbook.com The reaction can be carried out in various solvents, with isopropanol (B130326) being a preferred choice over methanol (B129727) to minimize the formation of degradation impurities and improve yield. epo.orggoogle.com The use of a mild acid catalyst, such as acetic acid or formic acid, in combination with a mildly polar solvent like isopropanol, has been shown to be an effective method for producing erythromycin A 9-oxime. epo.orggoogle.com This process offers advantages such as improved yields and easier handling of liquid reagents. google.com Alternative methods involve using free hydroxylamine in methanol with an organic acid or hydroxylamine hydrochloride with a base like sodium bicarbonate. epo.orggoogle.com

Interactive Table: Reagents and Conditions for 9-Oxime Formation

| Reagent/Catalyst | Solvent | Base/Acid | Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Methanol | Sodium Bicarbonate, Sodium Iodide | 56-60 | Formation of Erythromycin A oxime | chemicalbook.com |

| Aqueous Hydroxylamine | Isopropanol | Acetic Acid | 35-65 | High yield, minimized impurities | epo.org |

| Hydroxylamine Hydrochloride | Isopropanol | Acetic Acid or Formic Acid | Not Specified | Increased E to Z isomer ratio | google.com |

| Hydroxylamine Hydrochloride | Methanol | Pyridine | Not Specified | Preparation of erythromycin oxime | google.com |

The reaction of erythromycin A with hydroxylamine can result in the formation of two stereoisomers of the 9-oxime: the (E)-isomer and the (Z)-isomer. nih.govgoogle.com It is well-established that the (E)-isomer is the desired active species for the synthesis of macrolide antibiotics derived from 9-oxime intermediates. google.com The reaction conditions play a crucial role in determining the ratio of these isomers. For instance, using isopropanol as the solvent in conjunction with a mild acid catalyst like acetic or formic acid has been shown to preferentially form the (E)-isomer, leading to an E/Z isomeric ratio greater than 6.0. google.com The isolation and characterization of both E- and Z-isomers have been reported, with the (E)-isomer being of primary interest for further synthetic steps. nih.govjst.go.jpsioc-journal.cn A robust and scalable process has been developed to produce substantially pure clarithromycin 9-(E)-oxime with controlled levels of the (Z)-isomer impurity. acs.org

Erythromycin A possesses multiple hydroxyl groups at positions 2', 4'', 6, 11, and 12, making selective methylation at the 6-position a significant challenge. clockss.org To achieve this selectivity, protection of the other reactive hydroxyl groups is necessary.

A widely employed strategy involves the protection of the 2'- and 4''-hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. clockss.orgatlantis-press.com This is a critical step to prevent unwanted side reactions during the subsequent methylation of the 6-hydroxyl group. atlantis-press.comatlantis-press.com The silylation can be achieved using various reagents, including hexamethyldisilazane (B44280) (HMDS) in a suitable solvent like acetonitrile, or trimethylsilyl chloride in the presence of a base such as triethylamine, pyridine, or imidazole. google.com The resulting 2',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime derivative is a key intermediate for the industrial production of clarithromycin. clockss.orggoogle.com The bulky TMS groups at the 2'- and 4''-positions also play a role in directing the methylation to the 6-hydroxyl group. clockss.org However, it is noted that the trimethylsilyl group can be unstable under basic conditions, which can lead to the formation of impurities during methylation. newdrugapprovals.orggoogleapis.com

Interactive Table: Reagents for TMS Protection

| Silylating Reagent | Base/Solvent | Key Feature | Reference |

|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Acetonitrile | Effective for 2' and 4'' protection | google.com |

| Trimethylsilyl chloride | Triethylamine, Pyridine, or Imidazole | Common reagent for silylation | google.com |

| N,O-bis(trimethylsilyl)acetamide | DMF | Alternative silylating agent | google.com |

| Saccharin compounds | Not specified | Catalyzes selective silylation | google.com |

Regioselective O-Methylation at the C-6 Position

Erythromycin A possesses multiple hydroxyl groups, making the selective methylation of the C-6 position a significant chemical challenge. nih.govresearchgate.net Direct methylation often leads to a mixture of products, including undesirable O-methylation at the C-11 and C-4" positions. newdrugapprovals.orggoogle.com To achieve high regioselectivity, the synthesis is typically performed on a 9-oxime derivative of erythromycin A, where the hydroxyl groups at the 2'- and 4"-positions are protected, often as silyl (B83357) ethers. nih.govsioc-journal.cn This strategic protection, particularly the bulky group at the 9-oxime position, sterically hinders the hydroxyl groups at C-11 and C-12, thereby exposing the C-6 hydroxyl group for methylation. clockss.org This approach can achieve a regioselectivity of over 90% for the desired C-6 methylation. nih.govresearchgate.net

The introduction of a methyl group at the C-6 oxygen is accomplished using a suitable methylating agent. These agents are reactive molecules capable of transferring a methyl group to a nucleophilic site. The most commonly employed methylating agents in the synthesis of clarithromycin intermediates are alkyl halides.

Key methylating agents include:

Methyl iodide (CH₃I) : This is a highly effective and frequently used methylating agent in this synthesis. researchgate.netnewdrugapprovals.orggoogle.com Its reactivity makes the methylation process efficient.

Methyl bromide (CH₃Br) : An alternative to methyl iodide, methyl bromide is also a suitable methylating agent for the reaction. google.com

Other reagents : Dimethylsulfate and methyl-p-toluenesulfonate are also recognized as effective methylating reagents for this transformation. google.comgoogleapis.com

The choice of methylating agent is a critical parameter that influences the reaction's efficiency and outcome. The amount used typically ranges from 1 to 10 molar equivalents relative to the erythromycin derivative.

The selectivity of the C-6 O-methylation is profoundly influenced by the reaction environment, specifically the base and solvent system used. nih.gov The base is crucial for deprotonating the target C-6 hydroxyl group, forming a more nucleophilic alkoxide ion that can then react with the methylating agent.

Bases Used:

Potassium hydroxide (B78521) (KOH) : Often used in powdered form, KOH is an effective base for this reaction. researchgate.netnewdrugapprovals.org

Sodium hydride (NaH) : A strong base that can be used to effectively deprotonate the hydroxyl group. epo.orgrsc.org

Other alkali metal bases : Potassium butoxide and sodium hydroxide are also viable options.

Solvent Systems: The solvent system plays a dual role: it must dissolve the reactants and also influence the reactivity and selectivity of the methylation process. The use of a polar aprotic solvent is considered essential for successful methylation. nih.gov These solvents can solvate the cation of the base, leaving the anion more reactive.

Commonly used solvent systems are often mixtures:

Dimethyl sulfoxide (B87167) (DMSO) and Tetrahydrofuran (B95107) (THF) : A 1:1 mixture of DMSO and THF is a widely cited solvent system. sioc-journal.cn

DMSO and Toluene (B28343) : This combination is also used to control the reaction's regioselectivity. google.com

DMSO and Diethyl Ether : Another effective mixed solvent system for the methylation step. googleapis.com

Studies have shown that a mixture of polar aprotic solvents (like DMSO) with non-polar solvents (like toluene or hexane) provides optimal conditions, leading to selectivities greater than 97% for the 6-O-methyl derivative. researchgate.net The reaction is typically conducted at controlled, low temperatures, often between 0–5 °C, to further enhance selectivity. researchgate.net

| Solvent System (1:1 ratio) | 6-O-methyl derivative (%) | Unreacted 6-OH (%) | Other methylated products (%) | Overall Yield (%) |

|---|---|---|---|---|

| DMSO:THF | 84 | 8 | 8 | 80 |

| DMSO:Toluene | 97 | 1 | 2 | 98 |

| DMF:THF | 65 | 20 | 15 | 60 |

| DMSO:DMF | 52 | 15 | 33 | 45 |

Data derived from a study on the regioselectivity of methylation on a 2'-O, 4”-O-bis(trimethylsilyl)erythromycin A-9-[O-(2-chlorobenzyl)]oxime intermediate using methyl iodide and powdered potassium hydroxide. researchgate.net

The outcome of chemical reactions with multiple possible products can be governed by either kinetic or thermodynamic control. numberanalytics.comlibretexts.org

Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.orgyoutube.com These reactions are often run at lower temperatures and for shorter times. youtube.com

In the regioselective methylation of erythromycin intermediates, achieving a high yield of the 6-O-methyl product over other potential isomers (like the 11-O-methyl product) is a matter of controlling these factors. The strategic use of bulky protecting groups on the 9-oxime and silyl ethers on the 2' and 4'' hydroxyls is a form of kinetic control. clockss.org These groups create a high activation energy barrier for the methylation of other hydroxyl groups, making the reaction pathway to the 6-O-methyl product the fastest and most favorable. The reaction conditions, such as low temperatures (e.g., 0-15 °C) and specific solvent mixtures, are optimized to ensure that the kinetically favored product is the one that predominates. researchgate.netgoogle.com The reaction is typically monitored and stopped once the starting material is consumed to prevent the formation of thermodynamically more stable but undesirable side products that could arise under prolonged reaction times or higher temperatures. sioc-journal.cn

Transformations of Protected 6-O-Methylerythromycin A 9-Oxime Intermediates

Following the successful methylation at the C-6 position, the resulting intermediate, a protected 6-O-methylerythromycin A 9-oxime, must undergo further transformations to yield the final clarithromycin molecule. These steps involve the removal of the temporary protecting groups from the silyl ethers and the oxime functionality.

The removal of protecting groups, or deprotection, is a crucial final stage. The silyl ether groups (commonly trimethylsilyl, TMS) at the 2'- and 4"-positions and the protecting group on the 9-oxime must be cleaved. sioc-journal.cn These steps can sometimes be performed sequentially or in a single step. google.comjustia.com

Reagents for Deprotection:

Acidic Conditions : Aqueous acid is a common method for removing silyl ethers. gelest.comresearchgate.net Reagents like formic acid are frequently used. googleapis.com This method can often achieve deprotection of the silyl groups and the oxime in a single step. google.comjustia.com The lability of macrolides in acidic conditions requires careful control of pH and temperature to prevent degradation of the main structure. researchgate.netgoogle.com

Tetrabutylammonium fluoride (B91410) (TBAF) : TBAF is a highly effective reagent for cleaving silicon-oxygen bonds and is widely used for the deprotection of silyl ethers. researchgate.netmdpi.com It offers a milder, non-acidic alternative, which can be advantageous for sensitive substrates. chem-station.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF). mdpi.com

The final key transformation is the conversion of the 9-oxime group back to the original 9-keto group, a reaction known as deoximation. This step is essential to restore the biological activity of the macrolide. d-nb.info

Several reagents can be used for this purpose, often involving inorganic sulfur oxide compounds:

Sodium metabisulfite (B1197395) (Na₂S₂O₅) : This is a common and effective deoximating agent. newdrugapprovals.orguonbi.ac.ke The reaction is typically carried out by heating the 6-O-methylerythromycin A 9-oxime with sodium metabisulfite in an aqueous alcohol mixture, such as isopropyl alcohol and water. newdrugapprovals.orggoogleapis.com

Sodium hydrogen sulfite (B76179) (NaHSO₃) : Also known as sodium bisulfite, this reagent is also used to accomplish the deoximation. googleapis.comjustia.com

After the deoximation reaction is complete, the pH of the mixture is adjusted to be alkaline, causing the final clarithromycin product to precipitate out of the solution, from which it can be isolated and purified. newdrugapprovals.org

| Transformation Step | Key Intermediate | Common Reagents | Purpose |

|---|---|---|---|

| Regioselective Methylation | Protected Erythromycin A 9-Oxime | Methyl iodide, KOH, DMSO/Toluene | To add a methyl group specifically at the C-6 hydroxyl position. researchgate.net |

| Silyl Ether Deprotection | Protected 6-O-methylerythromycin A 9-Oxime | Tetrabutylammonium fluoride (TBAF), Formic Acid | To remove silyl protecting groups from the 2' and 4'' hydroxyls. googleapis.commdpi.com |

| Deoximation | 6-O-methylerythromycin A 9-Oxime | Sodium metabisulfite, Sodium hydrogen sulfite | To convert the 9-oxime back to a 9-keto group. newdrugapprovals.orggoogleapis.com |

One-Pot Synthetic Sequences for Intermediate Preparation

Several one-pot strategies have been reported for the preparation of clarithromycin, primarily starting from erythromycin A or its derivatives. These processes cleverly orchestrate a series of protection, methylation, and deprotection steps to achieve the desired transformation.

The table below outlines the sequential reactions in this patented one-pot process.

Table 1: One-Pot Synthesis of Clarithromycin from Erythromycin Thiocyanate

| Step | Reaction | Reagents/Conditions | Intermediate Formed (in situ) | Purpose |

|---|---|---|---|---|

| 1 | Free Base Formation | Erythromycin Thiocyanate, Ammonium Source (e.g., aq. Ammonia), Aprotic Solvent (e.g., DCM) | Erythromycin Free Base | Prepare the substrate for oximation. google.com |

| 2 | Oximation | Hydroxylamine Hydrochloride, Triethylamine, Alcoholic Solvent (e.g., Methanol) | Erythromycin A 9-Oxime | Convert the C-9 ketone to an oxime to prevent side reactions and facilitate 6-OH methylation. google.comgoogle.com |

| 3 | Silylation | Silylating Agent (e.g., for Trimethylsilyl groups) | 2',4"-bis(trimethylsilyl)-Erythromycin A 9-Oxime derivative | Protect the reactive 2' and 4" hydroxyl groups to ensure selective methylation at the C-6 position. google.comwipo.int |

| 4 | Methylation | Methylating Agent, Inorganic Base | 6-O-methyl-2',4"-bis(trimethylsilyl)-erythromycin A 9-O-protected oxime (SMOP) | Introduce the methyl group at the C-6 hydroxyl, the key structural feature of clarithromycin. google.comwipo.int |

| 5 | Deprotection / Deoximation | Deoximating Agent, Aqueous Ethanol | Clarithromycin | Remove all protecting groups to yield the final active pharmaceutical ingredient. google.comwipo.int |

Source: google.comgoogle.comwipo.int

The efficiency of these one-pot sequences relies on the careful selection of reagents and reaction conditions that are compatible with the various functional groups present in the macrolide structure. The use of tandem reactions, where a single set of reagents can trigger a cascade of transformations, represents a further evolution of this concept. For instance, tandem palladium-catalyzed allylic alkylation followed by a Michael addition has been used to create novel bicyclic azalides, demonstrating the power of sequential reactions in generating molecular complexity from macrolide intermediates in a single pot. mdpi.com Furthermore, multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, have been explored for the derivatization of related macrolides, showcasing an advanced strategy for efficient, one-pot synthesis. osi.lv

Process Development and Optimization in Intermediate Synthesis

Reaction Condition Engineering for Enhanced Yield and Selectivity

Engineering the precise conditions of the methylation reaction is paramount to maximizing the formation of the desired 6-O-methyl intermediate while minimizing side reactions. This involves a delicate balance of multiple parameters to achieve high selectivity and yield.

The temperature, concentration of reactants, and the duration of the reaction (residence time) are critical, interdependent variables in the synthesis of clarithromycin (B1669154) intermediates. The methylation step, in particular, is sensitive to these conditions. Research and patented processes have shown that the reaction is typically conducted at low temperatures, generally ranging from -10°C to 30°C. google.com For instance, specific processes detail maintaining temperatures between 0-15°C or even more narrowly at 10-12°C to improve selectivity and reduce the formation of by-products. google.comgoogle.com

The residence time for the methylation reaction is also tightly controlled. Many processes specify a reaction time of approximately 60 minutes. google.comgoogle.com However, the optimal duration can range from 15 to 120 minutes, depending on other factors like temperature and the specific reagents used. google.com Controlling the reaction time is crucial; excessively long residence times can lead to the formation of unknown byproducts, thereby reducing the yield of the target intermediate. atlantis-press.com The concentration of the erythromycin (B1671065) derivative in the solvent is also optimized to ensure efficient reaction kinetics and handling. google.com

Below is a data table summarizing reaction conditions from various optimized processes for the methylation step.

| Parameter | Process A | Process B | Process C |

| Temperature | -10 to 30°C google.com | 10 to 12°C google.com | 0 to 15°C google.com |

| Residence Time | 60 minutes google.com | ~60 minutes google.com | 15-120 minutes google.com |

| Key Reagents | Iodomethane, KOH google.com | Methyl iodide, KOH google.com | Bromomethane google.com |

| Solvent System | DMSO/THF google.com | DMSO google.com | Not specified |

This table is interactive. Click on the headers to sort.

Effective stirring and mixing are fundamental to ensuring reaction homogeneity and achieving a consistent reaction rate. In the synthesis of clarithromycin intermediates, which often involves multiple phases (e.g., solid base in a liquid solvent), efficient agitation is necessary to maximize the contact between reactants. This prevents localized "hot spots" or areas of high reactant concentration, which can lead to undesirable side reactions and the formation of impurities.

Proper mixing ensures a uniform temperature distribution throughout the reactor, which is critical given the reaction's sensitivity to temperature. google.comgoogle.com Furthermore, it promotes an even distribution of the methylating agent, ensuring that the methylation occurs selectively at the desired 6-hydroxyl position rather than at other potential sites. In related purification processes like anti-solvent recrystallization of clarithromycin, stirring speed has been identified as a key parameter, with optimal speeds around 900 r/min, highlighting the importance of agitation in controlling particle characteristics and purity. researchgate.net

Impurity Profiling and Mitigation Strategies During Intermediate Synthesis

The quality of the final clarithromycin product is directly dependent on the purity of its intermediates. Impurities can arise from starting materials, side reactions, or degradation and must be carefully controlled. veeprho.com

A crucial aspect of process development is the identification and characterization of potential impurities. In clarithromycin synthesis, several process-related impurities can form. One of the most significant is 6,4''-Di-O-methylerythromycin A . atlantis-press.comresearchgate.net This impurity arises from the incomplete protection of the hydroxyl group at the 4''-position of the cladinose (B132029) sugar moiety. atlantis-press.comresearchgate.netatlantis-press.com If this group is not fully protected (often by a trimethylsilyl (B98337) (TMS) group) before the methylation step, the methylating agent can react at both the desired 6-position and the unprotected 4''-position, leading to the di-methylated impurity. atlantis-press.comresearchgate.net

Other chemically related impurities can include isomers, products of over-methylation at other hydroxyl groups (such as the 11 or 12 positions), and unreacted starting materials or intermediates. veeprho.com The formation of E/Z isomers of the 9-oxime intermediate is also a consideration that requires control during the synthesis. researchgate.net

Minimizing impurity formation is primarily achieved through strict control over the reaction process. The primary strategy to prevent the formation of 6,4''-Di-O-methylerythromycin A is to ensure the complete and efficient protection of the 2'- and 4''-hydroxyl groups before methylation. atlantis-press.comresearchgate.net This involves optimizing the silylation step, including the choice of silylating agent and reaction conditions.

Further strategies for impurity control include:

Reaction Condition Control: As detailed in section 4.1.1, precise control of temperature, reaction time, and reagent stoichiometry minimizes the opportunity for side reactions. google.comatlantis-press.com

Selective Reagents: The choice of protecting groups for the 9-oxime and desosamine (B1220255) moieties is critical for directing the methylation selectively to the 6-OH group. nih.gov

pH Control: Maintaining an optimal pH is crucial during various stages, as macrolide structures can be sensitive to highly acidic or basic conditions, which can lead to degradation or the formation of side products. researchgate.netnih.gov

Purification: After the reaction, impurities are removed from the intermediate stream. Recrystallization is a common method used to purify both the final product and its key intermediates, effectively separating the desired compound from soluble impurities. researchgate.netresearchgate.net

Solvent Systems and Green Chemistry Principles in Intermediate Manufacturing

The choice of solvent is a critical factor that influences reaction selectivity, rate, and safety, and it is a major focus of green chemistry initiatives. nih.govubc.ca

Molecular dynamics studies have revealed that the solvent system plays a sophisticated role in the selective methylation of the 6-OH group. A mixture of dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), often in a 1:1 ratio, has been found to be particularly effective. nih.govresearchgate.net The solvent mixture enhances the yield not by altering the conformation of the intermediate molecule, but by creating a specific molecular environment around the reactive sites. nih.gov Specifically, DMSO molecules tend to cluster around the C-11 anion, while THF molecules surround the C-12 anion, leaving the C-6 anion relatively unblocked and more accessible to the methylating agent. nih.govresearchgate.net

In line with the principles of green chemistry, there is an ongoing effort to develop more sustainable pharmaceutical manufacturing processes. nih.govjddhs.com For the synthesis of clarithromycin intermediates, this involves:

Waste Prevention: Optimizing reactions to achieve higher yields and selectivity, thereby reducing the amount of waste generated per unit of product. actascientific.com

Safer Solvents: Evaluating and selecting solvents that have a lower environmental impact and reduced toxicity. While DMSO and THF are effective, they are considered "usable but with issues" in some solvent selection guides. The goal is to minimize their use or find greener alternatives. ubc.cajddhs.com

Energy Efficiency: Conducting reactions at lower temperatures and reducing reaction times, which not only improves selectivity but also lowers energy consumption. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com One-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are being explored to improve efficiency and reduce solvent use and waste. google.comresearchgate.net

The application of these principles aims to create a manufacturing process for clarithromycin intermediates that is not only efficient and economical but also environmentally responsible. google.comsemanticscholar.org

Selection of Environmentally Benign Solvents

The pharmaceutical industry is increasingly moving towards the adoption of greener solvents to minimize environmental impact. ctfassets.netsyrris.com Solvent selection is a critical factor, as solvents can account for a significant portion of the waste generated in pharmaceutical manufacturing. ctfassets.netresearchgate.net Several solvent selection guides have been developed by pharmaceutical companies and organizations like the American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable (ACS GCIPR) to aid chemists in choosing more sustainable options. acsgcipr.orgacs.org These guides rank solvents based on safety, health, and environmental criteria. acs.orgubc.ca

In the context of Clarithromycin intermediate synthesis, particularly the methylation step, polar aprotic solvents are essential. researchgate.net Traditionally, solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) have been used. nih.gov Research has explored the use of solvent mixtures to enhance reaction selectivity and yield. For instance, a DMSO:THF (1:1) mixture has been shown to create a suitable environment for the desired methylation at the C-6 position of the erythromycin A derivative. nih.gov Molecular dynamics simulations suggest that in this mixture, DMSO molecules cluster around the C-11 anion while THF molecules surround the C-12 anion, leaving the C-6 position unblocked and available for methylation. nih.gov

Further efforts to replace more hazardous solvents have identified toluene-DMSO as a viable alternative to the more expensive THF-DMSO mixture for the methylation reaction, achieving high selectivity. researchgate.net The move away from halogenated solvents like dichloromethane, which are common in organic synthesis, is also a key consideration due to their environmental and health hazards. purosolv.com

Below is a table summarizing the classification of solvents commonly used or considered in pharmaceutical synthesis, based on green chemistry principles.

| Solvent Classification | Examples | Rationale for Classification |

| Recommended | Water, Ethanol, Isopropanol (B130326), Acetone, Ethyl Acetate | Low toxicity, readily available, biodegradable, and derived from renewable resources in some cases. |

| Usable (Substitution Advisable) | Toluene (B28343), Methanol (B129727), Dichloromethane, Tetrahydrofuran (THF) | Moderate to high concerns regarding toxicity, environmental persistence, or safety hazards. Efforts should be made to find greener alternatives. |

| Hazardous (Use with Restrictions) | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane | High toxicity, potential carcinogens, or significant environmental impact. Use is highly discouraged and requires specific handling and disposal measures. |

| Banned | Benzene, Carbon Tetrachloride | High carcinogenicity and severe environmental impact. Their use is prohibited in most applications. |

This table is a generalized representation based on common solvent selection guides and is not exhaustive.

Solvent Recycling and Waste Reduction in Intermediate Synthesis

Given that solvents constitute a major part of the waste stream in active pharmaceutical ingredient (API) manufacturing, solvent recovery and recycling are critical for sustainable production. alaquainc.comseppure.com The implementation of on-site solvent recycling can significantly reduce the environmental footprint and operational costs of producing Clarithromycin intermediates. seppure.com Distillation is a primary method for solvent recovery, where solvents are purified based on their boiling points. solventwasher.com For mixtures containing multiple components, fractional distillation can be employed to separate them effectively. solventwasher.com

Advanced techniques like membrane separation (e.g., nanofiltration) are also being explored for organic solvent recovery in pharmaceutical processes. aidic.it These methods can be integrated into continuous processes to create closed-loop systems that minimize fresh solvent consumption. aidic.it

Effective waste reduction strategies in the synthesis of Clarithromycin intermediates include:

Process Intensification: Utilizing technologies like flow chemistry can lead to higher yields and reduced solvent usage compared to traditional batch processing. syrris.com

Optimized Reaction Conditions: Fine-tuning reaction parameters to maximize product conversion and minimize byproduct formation reduces the downstream purification burden and associated solvent waste.

Waste Stream Segregation: Proper segregation of different solvent waste streams is crucial for efficient recycling, preventing cross-contamination that can make recovery more complex and costly.

Atom Economy and E-factor Metrics in Process Efficiency

Green chemistry metrics are essential tools for quantifying the sustainability of a chemical process. acsgcipr.orgwikipedia.org Two of the most widely used metrics in the pharmaceutical industry are Atom Economy and the Environmental Factor (E-factor). ctfassets.netsyrris.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste. nih.gov

The E-factor , introduced by Roger Sheldon, provides a broader measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. wikipedia.org It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The pharmaceutical industry historically has high E-factors, often ranging from 25 to over 200, largely due to complex multi-step syntheses and extensive use of solvents for reactions and purifications. syrris.com A lower E-factor signifies a more environmentally friendly process.

Another related metric, Process Mass Intensity (PMI) , is also gaining prominence. PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. scispace.com

PMI = Total Mass in a Process or Process Step (kg) / Mass of Product (kg)

By focusing on these metrics, chemists and chemical engineers can identify inefficiencies in the synthesis of Clarithromycin intermediates and develop more sustainable and cost-effective manufacturing processes. ctfassets.netacsgcipr.org

The following table illustrates the typical E-factors for different sectors of the chemical industry, highlighting the challenges and opportunities for improvement in pharmaceutical manufacturing.

| Industry Sector | E-factor (kg waste / kg product) |

| Oil Refining | < 0.1 |

| Bulk Chemicals | < 1 - 5 |

| Fine Chemicals | 5 - 50 |

| Pharmaceuticals | 25 - >200 |

This data is based on historical industry averages and serves as a general comparison.

Scalability and Industrial Considerations for Intermediate Production

Transitioning the synthesis of a Clarithromycin intermediate from the laboratory to an industrial scale presents a unique set of challenges and considerations that require a multidisciplinary approach involving chemistry and chemical engineering. worldpharmatoday.com

Engineering Challenges in Reaction Scale-up

Scaling up a chemical process is not merely about using larger reaction vessels; it involves complex engineering challenges to ensure that the process remains safe, efficient, and reproducible. worldpharmatoday.comidbs.com Key challenges in the scale-up of Clarithromycin intermediate production include:

Maintaining Consistency: Processes optimized at the lab scale may not behave identically at an industrial scale due to differences in surface area-to-volume ratios, which affect heat and mass transfer. worldpharmatoday.com

Mixing Efficiency: Achieving uniform mixing in large reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration that could lead to side reactions and impurities. The type of impeller, agitation speed, and vessel geometry all play a significant role.

Material Handling: The safe and efficient handling of large quantities of raw materials, intermediates, and waste streams is a major logistical and engineering consideration.

Process Control: Implementing robust process control systems is essential to monitor and maintain critical process parameters such as temperature, pressure, and pH within the desired ranges to ensure consistent product quality.

A fine-tuned process for a Clarithromycin intermediate, specifically Clarithromycin 9-(E)-oxime, has been successfully scaled up to a multi-kilogram scale, demonstrating the feasibility of large-scale manufacturing. nih.gov

Heat and Mass Transfer Optimization

Effective heat and mass transfer are critical for the successful and controlled crystallization of the Clarithromycin intermediate, which is a key purification and isolation step. rcmt.com Crystallization is driven by creating a supersaturated solution, which can be achieved by cooling, evaporation, or adding an anti-solvent. rcmt.comresearchgate.net

Heat Transfer: The removal of heat during exothermic reactions or the addition of heat to drive endothermic processes or distillations must be carefully controlled. In large vessels, the surface area available for heat exchange does not increase proportionally with the volume, making efficient heat transfer more challenging. This can be addressed through the design of the reactor (e.g., jacketed vessels, internal coils) and the use of heat transfer fluids. In crystallization, precise temperature control is essential as it directly affects solubility and nucleation rates. alaquainc.com

Mass Transfer: Mass transfer limitations can occur when the rate of diffusion of reactants is slower than the rate of reaction, leading to reduced efficiency. alaquainc.com In crystallization processes, good mixing is essential to ensure uniform supersaturation throughout the vessel, which promotes consistent crystal growth and helps to control the particle size distribution. pharmoutsourcing.com

To address these challenges and optimize processes during scale-up, modern pharmaceutical manufacturing increasingly relies on advanced tools:

Process Analytical Technology (PAT): PAT is a framework encouraged by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. ntnu.nonih.gov For crystallization, PAT tools such as in-line spectroscopy (e.g., FTIR, Raman) and particle size analyzers can provide real-time data on concentration, polymorphism, and crystal size, enabling tighter process control. nih.govsdu.dkeuropeanpharmaceuticalreview.com

Computational Fluid Dynamics (CFD): CFD is a powerful modeling tool that simulates fluid flow, heat transfer, and mass transfer within a reactor. approcess.comucc.ieresearchgate.net By creating virtual models, engineers can predict how a process will behave at a larger scale, optimize reactor design and mixing parameters, and troubleshoot potential issues before they arise in the actual manufacturing plant. approcess.comresearchgate.net

By leveraging these technologies, manufacturers can gain a deeper understanding of the process, mitigate the risks associated with scale-up, and ensure the consistent production of high-quality Clarithromycin intermediates.

Alternative and Emerging Synthetic Routes to Clarithromycin Precursors

Chemoenzymatic Approaches to Macrolide Intermediate Modification

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the precision of enzymatic catalysis with the flexibility of synthetic chemistry to produce complex molecules like macrolide antibiotics. nih.govnih.gov This approach leverages enzymes for specific transformations on synthetic intermediates, often under mild conditions, thereby avoiding the need for extensive protecting group strategies and reducing the number of reaction steps.

In the context of macrolide intermediates, enzymes such as polyketide synthases (PKSs), glycosyltransferases, and cytochrome P450 monooxygenases play a crucial role. nih.gov PKSs are responsible for the assembly of the macrolactone core, while glycosyltransferases catalyze the attachment of sugar moieties, and P450 enzymes introduce late-stage oxidative modifications. nih.gov

Researchers have successfully employed chemoenzymatic strategies for the structural diversification of macrolides. chemrxiv.org For instance, synthetic analogs of polyketide chain elongation intermediates can be fed to PKS modules to generate unnatural macrolactone scaffolds. nih.gov These novel aglycones can then be subjected to enzymatic glycosylation and oxidation to produce a diverse array of new macrolide structures. chemrxiv.org One notable example involves the use of the pikromycin PKS system to produce novel 14-membered macrolactones from synthetic pentaketide analogs. These new macrocycles were further modified by the addition of D-desosamine and subsequent C-H hydroxylation, demonstrating the potential of this approach for generating diverse macrolide libraries. chemrxiv.org

The thioesterase (TE) domain of PKSs, which catalyzes the final macrocyclization step, has also been exploited in chemoenzymatic synthesis. nih.gov Studies have shown that some TEs exhibit broad substrate tolerance, allowing for the cyclization of various synthetic linear thioesters into their corresponding macrolactones. nih.gov This enzymatic cyclization offers a significant advantage over chemical macrolactonization methods, which can be low-yielding and require harsh conditions.

Table 1: Key Enzymes in Chemoenzymatic Macrolide Intermediate Modification

| Enzyme Class | Function | Example Application |

|---|---|---|

| Polyketide Synthases (PKSs) | Assembly of the macrolactone core from simple acyl-CoA precursors. | Generation of unnatural macrolactone scaffolds from synthetic intermediates. nih.gov |

| Glycosyltransferases | Attachment of deoxysugar moieties to the aglycone. | Glycosylation of novel macrolide aglycones to enhance biological activity. researchgate.net |

| Cytochrome P450 Monooxygenases | Late-stage C-H oxidation of the macrolactone ring. | Introduction of hydroxyl groups at specific positions to modify bioactivity. nih.govchemrxiv.org |

| Thioesterases (TEs) | Catalysis of the final macrolactonization step. | Cyclization of synthetic linear thioesters to form macrolactones. nih.gov |

Total Synthesis Strategies for Macrolide Aglycones and Semi-Synthetic Intermediates

The total synthesis of macrolide antibiotics like clarithromycin (B1669154) represents a significant challenge in organic chemistry due to their complex stereochemistry and macrocyclic structure. acs.orgsemanticscholar.org However, total synthesis offers the ultimate flexibility for structural modification, allowing for the creation of novel analogs that are inaccessible through semi-synthesis from natural products. acs.org

Modern total synthesis strategies often employ a convergent approach, where complex fragments of the macrolide are synthesized independently and then coupled together in the later stages of the synthesis. mdpi.comresearchgate.net This strategy allows for greater efficiency and flexibility compared to a linear approach. Key reactions in macrolide total synthesis include stereoselective aldol reactions, asymmetric allylation/crotylation, and macrolactonization.

One of the critical steps in the total synthesis of macrolides is the formation of the large lactone ring. researchgate.net Various macrolactonization methods have been developed to address this challenge, including the Yamaguchi, Shiina, and Corey-Nicolaou methods. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of the macrolide core. mdpi.com

Recent advances in catalysis have provided new tools for the total synthesis of macrolides. nih.gov For example, transition-metal-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds within the macrolide scaffold. Furthermore, organocatalysis has enabled the stereoselective synthesis of key building blocks.

The total synthesis approach has not only enabled the synthesis of naturally occurring macrolides but has also facilitated the preparation of designed analogs with modified aglycones. acs.org For instance, total synthesis has been used to create macrolides lacking certain methyl groups or possessing altered stereochemistry at specific positions, leading to new insights into structure-activity relationships. mdpi.com

Table 2: Comparison of Key Macrolactonization Reactions in Total Synthesis

| Reaction | Reagents | Key Features |

|---|---|---|

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild conditions, high yields for medium to large rings. |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Effective for sterically hindered substrates. |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, triphenylphosphine | Utilizes a double activation method. |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalyst | Forms a carbon-carbon double bond within the macrocycle. mdpi.com |

Novel Chemical Transformations for Diversification of Macrolide Scaffolds

The development of novel chemical transformations is crucial for expanding the structural diversity of macrolide antibiotics and overcoming drug resistance. These transformations allow for modifications at positions that are not easily accessible through traditional synthetic methods.

The introduction of unsaturation into the macrolide scaffold is another strategy for diversification. The formation of α,β-unsaturated ketone aglycones in 14-membered macrolides has been achieved, providing a handle for further functionalization through conjugate addition reactions. acs.org

The introduction of novel functional groups onto the macrolide scaffold can lead to compounds with improved pharmacokinetic properties or novel mechanisms of action. A variety of chemical methods have been developed to achieve this, often involving the manipulation of key intermediates.

For example, the C-6 hydroxyl group of erythromycin (B1671065) A, which is methylated to produce clarithromycin, can be a site for the introduction of other functional groups. researchgate.net Similarly, the C-9 ketone can be converted to an oxime, which can then be further modified or participate in rearrangement reactions. nih.gov The peripheral hydroxyl groups on the sugar moieties also provide opportunities for derivatization.

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to attach a wide range of substituents to macrolide intermediates. units.it This versatile and efficient reaction allows for the rapid generation of macrolide libraries with diverse functionalities.

Table 3: Examples of Novel Functional Group Introduction

| Position of Modification | Functional Group Introduced | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| C-12 | Methylene group | Elimination reaction from a C-12 hydroxyl precursor. mdpi.com | Allows for further functionalization via reactions of the double bond. |

| C-6 | Aryl groups | Tethering via chemical synthesis. researchgate.net | Can lead to compounds with potent activity against resistant strains. |

| C-9 | Oxime | Reaction of the ketone with hydroxylamine (B1172632). nih.gov | Serves as an intermediate for the synthesis of lactam macrolides. |

| Various | Triazole-linked substituents | In situ click chemistry. units.it | Rapid generation of diverse libraries for SAR studies. |

Continuous Flow Chemistry Applications in Intermediate Synthesis

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.gov These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govazolifesciences.com

The synthesis of pharmaceutical intermediates, including those for clarithromycin, can benefit greatly from the implementation of flow chemistry. rsc.org Reactions that are highly exothermic, involve hazardous reagents, or require precise temperature control can be performed more safely and efficiently in continuous flow reactors. d-nb.info The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of runaway reactions.

Flow chemistry also enables the generation and immediate consumption of unstable intermediates, preventing their decomposition. nih.gov This is particularly relevant in multi-step syntheses where the isolation of sensitive intermediates can be problematic. By "telescoping" reactions, where the output of one reactor is fed directly into the next, flow chemistry can significantly reduce processing times and waste generation. jst.org.in

Table 4: Advantages of Continuous Flow Chemistry in Intermediate Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. d-nb.info |

| Precise Control | Accurate control over temperature, pressure, residence time, and stoichiometry leads to improved reproducibility. |

| Improved Efficiency | Enhanced heat and mass transfer can result in faster reaction rates, higher yields, and improved selectivity. azolifesciences.com |

| Scalability | Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"). jst.org.in |

| Automation | Flow systems can be readily automated for continuous production and in-line monitoring. azolifesciences.com |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate isolation, reducing waste and processing time. jst.org.in |

Mechanistic and Theoretical Studies on Intermediate Reactivity

Stereochemical Dynamics and Conformational Analysis of Intermediates

The macrolide ring of Erythromycin (B1671065) A and its derivatives is conformationally flexible, and the specific three-dimensional arrangement (conformation) of the intermediates plays a critical role in determining their reactivity. iupac.org The numerous chiral centers within the molecule add another layer of complexity, making stereochemical control paramount. iupac.orgmcmaster.ca

Conformational analysis through molecular modeling and Nuclear Magnetic Resonance (NMR) spectroscopy has shown that macrolides can adopt various conformations. nih.govrsc.org In the context of Clarithromycin (B1669154) synthesis, the conformation of the 14-membered lactone ring in the Erythromycin A oxime intermediate directly influences the accessibility of the different hydroxyl groups. These conformers can be grouped into clusters based on their structural features and potential reactivity. Some conformations orient the C-6 hydroxyl group in a position that is highly accessible for methylation, while other conformations may favor reaction at C-11 or render the key hydroxyl groups inactive by obscuring them within the molecular fold.

Advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) have emerged as powerful tools for the direct stereochemical characterization of complex molecules like macrolide intermediates in solution. nih.govnih.govresearchgate.net VCD is particularly sensitive to the absolute configuration of chiral centers. bruker.com Studies have shown that VCD can not only distinguish between Clarithromycin and its parent compound Erythromycin A based on the C-6 substituent but also has the potential to differentiate between various epimers (diastereomers that differ at a single chiral center). This high sensitivity allows for the precise determination of the stereochemistry of intermediates, which is crucial for ensuring the correct final product is synthesized. nih.gov

| Technique/Approach | Focus of Analysis | Key Insights | Reference |

|---|---|---|---|

| NMR Spectroscopy & Molecular Modeling | 3D structure of macrolide degradation products and analogues | Determined the three-dimensional structure and conformational flexibility of anhydroerythromycin A, a key degradation intermediate. | nih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-state conformation | Highly sensitive to the stereochemistry at individual chiral centers; can distinguish between Clarithromycin and Erythromycin A and their respective epimers. | nih.govresearchgate.net |

| Conformational Clustering | Reactivity of different conformers of the macrolide ring | Intermediates can be classified into 'reactive' and 'inactive' bundles based on the orientation of hydroxyl groups, guiding synthetic strategy. |

Analytical Methodologies for Process Control and Structural Elucidation of Intermediates

The synthesis of a complex molecule like clarithromycin (B1669154) from its precursors, such as erythromycin (B1671065) A, involves a series of chemical transformations. nih.gov Rigorous analytical oversight at each stage is crucial to ensure the desired reactions proceed efficiently and to control the purity of the resulting intermediates. This control is essential for maximizing the yield and ensuring the quality of the final active pharmaceutical ingredient (API). A variety of analytical techniques are employed for both real-time process monitoring and detailed structural analysis of these synthetic intermediates.

Q & A

Q. What are the key synthetic pathways for intermediates of clarithromycin, and how are they characterized?

Clarithromycin intermediates are synthesized via macrolide backbone modifications, including hydroxylation, methylation, and glycosylation. Characterization typically involves High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. For example, intermediates with substituted erythromycin structures require validation of stereochemical configurations to ensure bioactivity alignment .

Q. How can researchers design experiments to assess the stability of clarithromycin intermediates under varying pH conditions?

Stability studies should employ accelerated degradation protocols (e.g., exposure to acidic/basic buffers at 40°C/75% relative humidity) followed by HPLC quantification. For acid-labile intermediates (e.g., 6-O-methyl erythromycin derivatives), polarographic methods in ammonium tartrate (pH 6.5) can track degradation kinetics . Data should be analyzed using first-order kinetic models to predict shelf-life.

Q. What in vitro models are suitable for preliminary evaluation of clarithromycin intermediate bioactivity?

Standard models include:

- Broth microdilution assays against Mycobacterium leprae (MIC determination) .

- Time-kill curves to assess bactericidal activity (e.g., 99% reduction in M. leprae viability within 28 days at 500 mg/day dosing) .

- Biofilm disruption assays using Helicobacter pylori biofilms, with confocal microscopy to quantify live/dead cell ratios post-treatment .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize sustained-release formulations of clarithromycin intermediates?

RSM with central composite design allows simultaneous testing of polymer ratios (e.g., Methocel® K15M vs. K100M), excipient interactions, and dissolution rates. For example, a quadratic model can predict optimal Methocel® K15M concentration to achieve 12-hour sustained release, validated via dissolution testing in USP Apparatus II (50 rpm, pH 6.8). Factorial designs reduce experimental runs by 40% compared to one-factor-at-a-time approaches .

Q. How should researchers address contradictions in meta-analyses of clarithromycin-based therapies, particularly regarding regional heterogeneity?

Use I² statistics to quantify heterogeneity (e.g., I² > 50% indicates substantial variability) and perform subgroup analyses by study region. For instance, meta-regression in Eastern vs. Western hemispheres reveals declining CTT efficacy (51.5% vs. 78.6% eradication rates) due to rising clarithromycin resistance (e.g., 48.2% in Turkey vs. 9% in the UK) . Sensitivity analyses excluding outliers (e.g., high-resistance regions) can clarify trends.

Q. What methodological strategies improve clarithromycin intermediate penetration into H. pylori biofilms?

Biofilm tolerance is linked to matrix proteins restricting drug diffusion. Strategies include:

- Combination therapies : Pair intermediates with biofilm-disrupting agents (e.g., N-acetylcysteine).

- Nanocarriers : Liposomal encapsulation to enhance permeability, validated via confocal imaging showing 50% biofilm eradication at 128× MIC .

- Dynamic in vitro models : Simulate gastric fluid flow to mimic physiological shear stress during treatment.

Q. How can researchers reconcile discrepancies between in vitro and clinical efficacy data for clarithromycin intermediates?

Discrepancies often arise from pharmacokinetic variability (e.g., gastric pH effects on absorption). Address by:

- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate in vitro dissolution data with human ADME parameters.

- Clinical meta-regression : Corrogate MIC values with patient outcomes (e.g., 0.12 μg/ml MIC in mice vs. 500 mg/day human dosing ).

- Cohort stratification : Separate patients by CYP3A4 genotype (critical for clarithromycin metabolism) to identify subpopulations with divergent responses.

Q. What statistical frameworks are recommended for analyzing time-dependent antimicrobial activity of clarithromycin intermediates?

Use non-linear mixed-effects modeling (NONMEM) to fit time-kill data, accounting for inter-study variability. For meta-analyses, random-effects models with DerSimonian-Laird estimators accommodate heterogeneity, while Cochran’s Q-test evaluates residual variance . Survival analysis (Kaplan-Meier curves) can compare eradication rates across regimens .

Methodological Guidance

Q. How to apply the PICO framework when designing studies on clarithromycin intermediates?

- Population : H. pylori-infected patients with clarithromycin-resistant strains.

- Intervention : Novel intermediate (e.g., 6-O-methyl erythromycin derivative).

- Comparison : Standard clarithromycin vs. intermediate at equivalent doses.

- Outcome : Eradication rate at 56 days, measured via urea breath test . Ensure alignment with FINER criteria (Feasible, Novel, Ethical) .

Q. What are best practices for reporting conflicting data in meta-analyses?

- PRISMA guidelines : Document excluded studies and rationale.

- Forest plots with prediction intervals : Visualize heterogeneity (e.g., Eastern hemisphere studies show wider confidence intervals due to resistance variability) .

- GRADE assessment : Rate evidence quality based on risk of bias (e.g., downgrade for unblinded trials).

Tables for Key Data

Table 1 : Regional Clarithromycin Resistance and Eradication Rates

| Region | Resistance Rate (%) | CTT Eradication (%) | BQT Eradication (%) |

|---|---|---|---|

| Turkey | 48.2 | 51.5 | 70.3 |

| UK | 9.0 | 78.6 | 74.7 |

| South Korea | 10.8 | 65.6 | 72.5 |

| Source: Meta-analysis subgroup data |

Table 2 : Polymer Impact on Clarithromycin Release Kinetics

| Polymer Grade | Release Rate (k, h⁻¹) | T₅₀ (h) | R² (Goodness-of-Fit) |

|---|---|---|---|

| Methocel® K15M | 0.18 | 6.2 | 0.98 |

| Methocel® K100M | 0.09 | 12.5 | 0.96 |

| Source: RSM-optimized formulation data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.